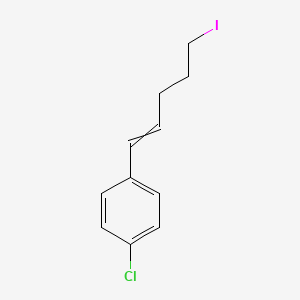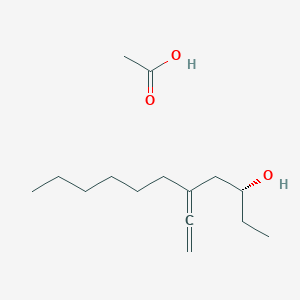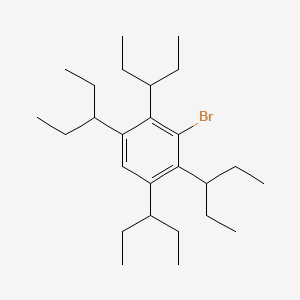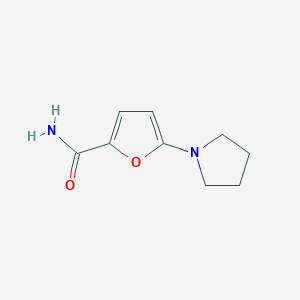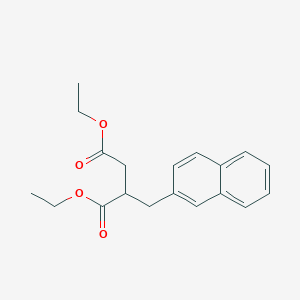
4,4'-Disulfanediylbis(N-methylbenzene-1-sulfonamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two sulfonamide groups attached to a disulfide bridge, which imparts distinct chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) typically involves the reaction of N-methylbenzene-1-sulfonamide with a disulfide compound under controlled conditions. One common method includes the use of oxidizing agents to facilitate the formation of the disulfide bridge between two N-methylbenzene-1-sulfonamide molecules. The reaction conditions often require a solvent such as dichloromethane and a catalyst to ensure the efficient formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiol groups.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are effective for reducing the disulfide bond.
Nucleophiles: Amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted sulfonamides.
科学研究应用
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) involves its ability to interact with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can form hydrogen bonds with target proteins, while the disulfide bridge can undergo redox reactions, influencing the activity of enzymes and other proteins . These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications.
相似化合物的比较
Similar Compounds
4,4’-Disulfanediylbis(2-aminobutanoic acid): Another disulfide-containing compound with different functional groups.
3,3’-Disulfanediylbis(N,N-dimethyl-1H-1,2,4-triazole-1-sulfonamide): A structurally similar compound with triazole rings instead of benzene rings.
Uniqueness
4,4’-Disulfanediylbis(N-methylbenzene-1-sulfonamide) is unique due to its specific combination of sulfonamide and disulfide functionalities, which confer distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring precise control over redox states and protein interactions.
属性
CAS 编号 |
917761-25-2 |
|---|---|
分子式 |
C14H16N2O4S4 |
分子量 |
404.6 g/mol |
IUPAC 名称 |
N-methyl-4-[[4-(methylsulfamoyl)phenyl]disulfanyl]benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S4/c1-15-23(17,18)13-7-3-11(4-8-13)21-22-12-5-9-14(10-6-12)24(19,20)16-2/h3-10,15-16H,1-2H3 |
InChI 键 |
QMVZLHJNTVBHIG-UHFFFAOYSA-N |
规范 SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SSC2=CC=C(C=C2)S(=O)(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


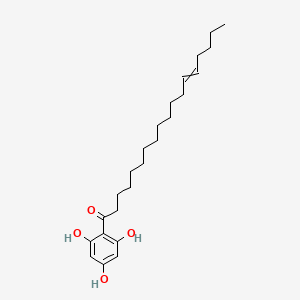

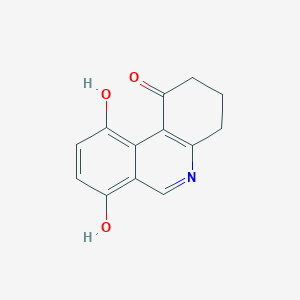


![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)

![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
